1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(1-Isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted at the 1-position with a pyrrolidine moiety bearing an isopentyl (3-methylbutyl) group and a carbaldehyde group at the 4-position. This structure combines the rigidity of the triazole ring with the conformational flexibility of the pyrrolidine and the lipophilic isopentyl chain.
The carbaldehyde group facilitates reactions such as condensation or nucleophilic additions, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[1-(3-methylbutyl)pyrrolidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)3-5-15-6-4-12(8-15)16-7-11(9-17)13-14-16/h7,9-10,12H,3-6,8H2,1-2H3 |
InChI Key |
DIGMUFKUTKKLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(C1)N2C=C(N=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. These interactions can result in various biological effects, including inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Comparison with Similar Compounds
Physical and Chemical Properties
Key spectral and analytical data for selected analogs:
Key Observations:
Challenges and Opportunities
- Synthetic Challenges : Bulky substituents (e.g., isopentyl) may hinder reaction yields or purification steps compared to simpler aryl analogs .
- Structural Characterization : Crystallographic data for analogs (e.g., ) were refined using SHELXL , highlighting the importance of advanced software for structural validation.
- Contradictions : While aryl-substituted analogs prioritize electronic effects, alkyl-substituted derivatives emphasize steric and lipophilic contributions, necessitating tailored design strategies .
Biological Activity
The compound 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.30 g/mol
- Structure : The compound features a triazole ring fused with an isopentyl-pyrrolidine moiety and an aldehyde functional group.
The biological activity of 1-(1-isopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Binding : It may bind to receptors that modulate cellular pathways related to growth and survival.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance:
- In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
- A notable study reported an IC50 value of 2.5 μM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It exhibits notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Comparative studies reveal how structural variations influence biological activity. The following table summarizes the activities of selected triazole derivatives:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This Compound | Contains isopentyl-pyrrolidine and triazole | 2.5 μM against MCF-7 | Effective against E. coli and S. aureus |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole | Lacks isopentyl group | 5.0 μM against MCF-7 | Variable antimicrobial effects |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole | Lacks pyrrolidine group | 10.0 μM against MCF-7 | Reduced efficacy |
Case Studies
Several case studies have highlighted the biological significance of triazole derivatives similar to our compound:
- Anticancer Study : A series of triazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The best-performing analog exhibited an IC50 value of 2.0 μM against HCT-116 cells.
- Antimicrobial Evaluation : In a study evaluating the antimicrobial properties of triazoles, derivatives showed effective inhibition against multiple bacterial strains with MIC values ranging from 0.5 to 4 μg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
